2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Übersicht

Beschreibung

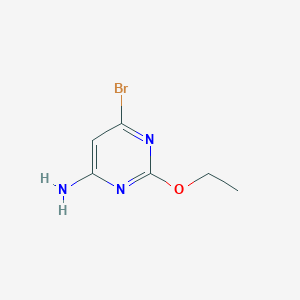

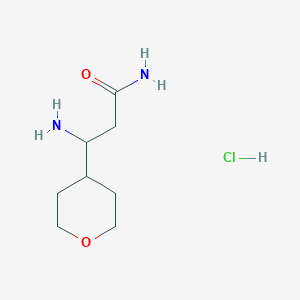

The compound “2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene” is a complex organic molecule. It likely contains a benzene ring, given the presence of the term ‘benzyloxy’ in its name . The ‘benzyloxy’ group usually refers to a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or coupling . For example, benzyloxy groups can be introduced through the reaction of a phenol with benzyl chloride in the presence of a base .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as nucleophilic aromatic substitution reactions or reduction reactions . The presence of the bromine atom and the nitro group could make the compound reactive towards nucleophiles and reducing agents, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Scaffolds and Heterocycles

A novel approach to the synthesis of pyrrolo-benzoxaborole scaffolds has been developed, using a multi-step process starting from 2-bromo-1-methyl-4-nitrobenzene. This process involves a Friedel–Crafts reaction catalyzed by anhydrous stannic chloride, demonstrating the compound's utility in creating complex organic structures (Wu, Meng, & Zhou, 2011).

Fluorination Techniques

Research on the fluorination of aromatic compounds has shown that using xenon difluoride in the presence of boron trifluoride etherate allows for selective fluorination, including the production of fluorobenzene and other fluorinated derivatives from benzene and its halogenated variants. This highlights the role of halogenated nitrobenzenes in fluorination reactions and their potential in synthetic chemistry (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015).

Molecular Ordering and Material Science

Investigations into the molecular ordering of smectogenic compounds have utilized statistical analysis based on quantum mechanics and computer simulations. This research provides insights into the long-range intermolecular interactions and the potential applications of such compounds in the development of new materials (Ojha & Pisipati, 2003).

Crystallography and Electronic Structure

Studies on benzoic acid derivatives have leveraged X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation to understand the nature of intermolecular interactions. This work sheds light on how substitutions affect molecular geometry and interaction, contributing to our understanding of crystal packing and the design of supramolecular frameworks (Pramanik, Dey, & Mukherjee, 2019).

Copper-Catalyzed Synthesis

The copper-catalyzed synthesis of 2-arylbenzimidazole derivatives from 1-fluoro-2-nitrobenzene highlights the potential of nitrobenzene derivatives in facilitating nucleophilic aromatic substitution and cyclization reactions. This efficient approach opens new avenues for the synthesis of heterocyclic compounds (Sayahi, Khoshneviszadeh, Soheilizad, Saghanezhad, & Mahdavi, 2018).

Wirkmechanismus

- The primary targets of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene include:

- Leukotriene A-4 hydrolase : This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in allergic reactions and asthma. By interacting with this enzyme, the compound may modulate the inflammatory response .

- Mitogen-activated protein kinase 14 (MAPK14) : MAPK14, also known as p38 MAP kinase, participates in cellular stress responses, inflammation, and apoptosis. The compound’s interaction with MAPK14 could impact these processes .

- The affected pathways include:

- Arachidonic acid metabolism : Leukotriene A-4 hydrolase is involved in converting arachidonic acid to leukotriene A-4, which subsequently forms leukotrienes. Inhibition of this pathway could reduce inflammation .

- MAPK signaling : MAPK14 is part of the p38 MAP kinase pathway, which regulates cytokine production, cell survival, and immune responses. Modulating this pathway may impact inflammation and cell fate .

Target of Action

Biochemical Pathways

Zukünftige Richtungen

While specific future directions for this compound are not available, research in the field of organic chemistry often involves the synthesis and characterization of new compounds, investigation of their reactivity, and exploration of their potential applications in areas such as medicine, materials science, and catalysis .

Biochemische Analyse

Biochemical Properties

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an important enzyme involved in the regulation of gene expression . The interaction between this compound and CARM1 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antiproliferative effects against melanoma cell lines by targeting CARM1 within cells . This interaction leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to CARM1, inhibiting its enzymatic activity and altering gene expression patterns . This inhibition can lead to changes in the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to sustained inhibition of CARM1 and prolonged effects on gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CARM1 with minimal toxic effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is likely to be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Eigenschaften

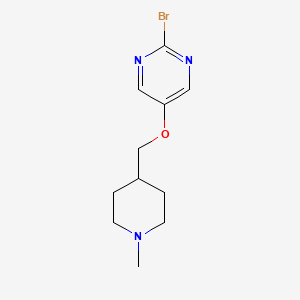

IUPAC Name |

1-bromo-5-fluoro-3-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-11-6-10(15)7-12(16(17)18)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZLFQUEBXUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)